5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Description
5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinolinone core, which is known for its biological activity, and multiple methoxy and isopropoxy substituents that can influence its chemical properties and reactivity.
Properties
IUPAC Name |
5,6,7-trimethoxy-4-(3-methoxy-2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-12(2)29-20-13(8-7-9-16(20)25-3)14-10-18(24)23-15-11-17(26-4)21(27-5)22(28-6)19(14)15/h7-9,11-12,14H,10H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLIRKVNQKLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with a substituted aniline derivative, which undergoes cyclization and subsequent functional group modifications to introduce the methoxy and isopropoxy groups. Key steps may include:
Cyclization: Formation of the quinolinone core through intramolecular cyclization reactions.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Isopropoxylation: Introduction of the isopropoxy group using isopropyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolinone derivatives.
Scientific Research Applications
5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropoxy groups can influence its binding affinity and selectivity. The quinolinone core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile
- 2-[(E)-2-(2-isopropoxy-3-methoxyphenyl)vinyl]-4-quinolinecarboxylate
Uniqueness
5,6,7-TRIMETHOXY-4-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups and an isopropoxy group can enhance its solubility and stability, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
